molecular formula C18H16Br2F3NO2 B13423266 4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate CAS No. 22953-42-0

4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate

Cat. No.: B13423266
CAS No.: 22953-42-0
M. Wt: 495.1 g/mol
InChI Key: JJWKNGOUNQRAIP-UHFFFAOYSA-N
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Description

4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate is a synthetic organic compound characterized by a bifunctional alkylating moiety (bis(2-bromoethyl)amino group) linked to a phenyl ring and esterified with 4-(trifluoromethyl)benzoic acid. This compound’s structural complexity and functional diversity make it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

22953-42-0

Molecular Formula

C18H16Br2F3NO2

Molecular Weight

495.1 g/mol

IUPAC Name

[4-[bis(2-bromoethyl)amino]phenyl] 4-(trifluoromethyl)benzoate

InChI

InChI=1S/C18H16Br2F3NO2/c19-9-11-24(12-10-20)15-5-7-16(8-6-15)26-17(25)13-1-3-14(4-2-13)18(21,22)23/h1-8H,9-12H2

InChI Key

JJWKNGOUNQRAIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr)C(F)(F)F

Origin of Product

United States

Biological Activity

4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate, also known by its CAS number 22953-42-0, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H16Br2F3NO, with a molecular weight of 495.13 g/mol. It consists of a phenyl ring substituted with a bis(2-bromoethyl)amino group and a trifluoromethyl benzoate moiety.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the trifluoromethyl group exhibit varying degrees of antimicrobial activity. In one study, salicylanilide esters with 4-(trifluoromethyl)benzoic acid were tested against multiple fungal strains. The results showed that certain derivatives displayed significant antifungal properties, with minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L against moulds, while yeasts exhibited higher MIC values .

CompoundMIC (µmol/L)Activity Type
N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide0.49Antifungal
2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate0.49Antifungal

This suggests that the presence of the trifluoromethyl group may enhance the antimicrobial activity of certain derivatives.

Anticancer Activity

In terms of anticancer potential, compounds similar to 4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate have been investigated for their ability to inhibit cancer cell growth selectively. A study highlighted that specific thalidomide derivatives demonstrated potent growth inhibition in tumorigenic cells while sparing non-tumorigenic cells at concentrations around 10 µM . This selective targeting is critical for developing effective cancer therapies.

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of cellular membranes or interference with metabolic pathways in microbial cells.
  • Anticancer Mechanism : The anticancer properties may be attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antifungal Study : A study involving various salicylanilide derivatives showed that modifications with trifluoromethyl groups enhanced antifungal activity against specific strains, suggesting a structure-activity relationship that could be explored further for drug development .
  • Cancer Cell Inhibition : Research on thalidomide derivatives indicated that certain structural modifications led to significant inhibition of hepatocellular carcinoma cell lines without affecting normal liver cells, showcasing the potential for selective cancer therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name Substituents on Benzoate Core Structure Molecular Formula Key Features Reference
Target Compound : 4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate 4-(CF₃) Phenyl ester C₁₈H₁₅Br₂F₃NO₂ -DNA alkylating group
-Enhanced lipophilicity from -CF₃
4-[Bis(2-bromoethyl)amino]phenyl 3-nitrobenzoate 3-nitro (-NO₂) Phenyl ester C₁₇H₁₅Br₂N₃O₄ -Stronger electron-withdrawing -NO₂ group
-Potential higher reactivity
Ethyl 4-[(trifluoroacetyl)amino]benzoate 4-(trifluoroacetyl) Ethyl ester C₁₁H₁₀F₃NO₃ -Trifluoroacetyl group increases stability
-Lower molecular weight
Butyl 4-[(trifluoroacetyl)amino]benzoate 4-(trifluoroacetyl) Butyl ester C₁₃H₁₄F₃NO₃ -Longer alkyl chain improves solubility
4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (18) 3-(CF₃) Benzamide C₂₃H₁₉F₃N₄O₃ -Amide linkage instead of ester
-Bioactive scaffold

Key Observations :

  • Substituent Position and Type: The trifluoromethyl (-CF₃) group at the para position (target compound) offers balanced electronic effects compared to the meta-nitro (-NO₂) substituent in the 3-nitrobenzoate analogue.
  • Ester vs. Amide Linkages : Benzamide derivatives (e.g., compound 18 in ) exhibit higher thermal stability (melting points up to 210°C) compared to ester-linked compounds, which may degrade more readily under acidic conditions .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogues

Compound Melting Point (°C) Purity (%) Solubility (LogP) Synthesis Yield (%) Reference
Target Compound Not reported Not reported Estimated >3.5 (highly lipophilic) Not reported
4-[Bis(2-bromoethyl)amino]phenyl 3-nitrobenzoate Not reported Not reported Estimated ~2.8 (moderate polarity) Not reported
Compound 18 (benzamide) 169–171 98.18 ~3.2 75–85
Ethyl 4-[(trifluoroacetyl)amino]benzoate Not reported 98.00 (HPLC) ~2.5 90–95

Key Observations :

  • Purity and Yield : Compounds synthesized via HPLC purification (e.g., ’s derivatives) achieve >95% purity, suggesting rigorous quality control in bioactive candidates .
  • Lipophilicity : The target compound’s trifluoromethyl group likely increases LogP compared to nitro or acetylated analogues, favoring blood-brain barrier penetration in therapeutic contexts.

Stability Considerations :

  • The bis(2-bromoethyl)amino group is prone to hydrolysis under aqueous conditions, necessitating anhydrous storage.
  • Trifluoromethyl groups enhance oxidative stability compared to nitro substituents .

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